molecular formula C22H24ClN3O6 B2582483 2-(4-chlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 891126-69-5

2-(4-chlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2582483
CAS No.: 891126-69-5
M. Wt: 461.9
InChI Key: FYKGDHFKOXNOBH-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core and a chlorophenoxy acetamide structure, designed for research applications. Compounds with 1,3,4-oxadiazole and acetamide moieties are of significant interest in medicinal chemistry due to their potential biological activities. Preliminary research on analogous structures suggests potential for various investigative pathways, but the specific mechanism of action, research value, and applications for this exact compound require further experimental characterization. Researchers are encouraged to consult the product data sheet and relevant scientific literature for detailed information. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O6/c1-4-28-17-11-14(12-18(29-5-2)20(17)30-6-3)21-25-26-22(32-21)24-19(27)13-31-16-9-7-15(23)8-10-16/h7-12H,4-6,13H2,1-3H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKGDHFKOXNOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-chlorophenoxyacetic acid.

    Synthesis of the Oxadiazole Ring: The next step involves the formation of the 1,3,4-oxadiazole ring. This can be achieved by reacting hydrazine hydrate with an appropriate carboxylic acid derivative, followed by cyclization.

    Coupling Reaction: The final step involves coupling the chlorophenoxyacetic acid intermediate with the oxadiazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency. The use of automated reactors and advanced purification techniques would be essential to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Thiadiazole vs. Oxadiazole: Thiadiazole derivatives (e.g., 7d) exhibit distinct anticancer profiles due to sulfur’s polarizability and larger atomic radius, which may alter target binding .

Role of Halogen and Alkoxy Groups: The 4-chlorophenoxy moiety is conserved in multiple analogs (e.g., 7o) and is linked to antibacterial activity, likely via hydrophobic interactions with bacterial enzymes . Methoxy vs. Ethoxy: Trimethoxy groups (Compound 112) show potent enzyme inhibition, while triethoxy groups (target compound) may prolong metabolic stability due to increased steric bulk .

Acetamide Linkage :

  • The N-acetamide bridge is critical for hydrogen bonding with biological targets. Its replacement with a thioacetamide (e.g., Compound 112) or sulfanyl group (e.g., 7o) modulates electronic properties and binding affinity .

Physicochemical and Pharmacokinetic Insights

  • Metabolic Stability : Ethoxy groups are more resistant to oxidative metabolism than methoxy groups, suggesting prolonged half-life for the target compound .

Molecular Docking and Mechanism

  • Compounds with 3,4,5-tri/triethoxyphenyl groups (e.g., Compound 112) exhibit strong binding to EGFR’s ATP-binding pocket via π-π stacking and hydrophobic interactions .
  • The 4-chlorophenoxy group in 7o aligns with hydrophobic pockets in bacterial efflux pumps, explaining its enhanced antibacterial activity .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a derivative of the oxadiazole class, known for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes existing research on its biological activity, including synthesis methods, mechanisms of action, and case studies.

Synthesis and Characterization

The synthesis of oxadiazole derivatives typically involves multistep reactions that include the formation of the oxadiazole ring and subsequent modifications to introduce various substituents. In recent studies, compounds similar to this compound have been synthesized through methods involving:

  • Formation of the Oxadiazole Ring : Utilizing 1,3-dicarbonyl compounds and hydrazines.
  • Substitution Reactions : Introducing chlorophenoxy and triethoxyphenyl groups via nucleophilic substitution.

Anticancer Activity

Research has shown that derivatives containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds structurally similar to this compound have been tested against various cancer cell lines. Notably, a related compound demonstrated a potent growth inhibition with a percentage growth inhibition (PGI) of 65.12% against SNB-19 cells at a concentration of 10 µM .
CompoundCell LinePGI (%) at 10 µM
6hSNB-1965.12
6hNCI-H46055.61
6hSNB-7554.68

The biological activity of oxadiazole derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymes : These compounds can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC (Histone Deacetylase) .
  • Binding Affinity : Molecular docking studies reveal that these compounds exhibit strong binding affinity to tubulin, disrupting microtubule dynamics essential for cell division .

Antimicrobial Activity

In addition to anticancer effects, some oxadiazole derivatives have shown promising antimicrobial properties:

  • Antibacterial Studies : The compound demonstrated significant antibacterial activity against both Gram-negative and Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
Bacteria TypeMIC (µg/mL)Zone of Inhibition (mm)
Gram-negative817.0 ± 0.40
Gram-positive817.0 ± 0.15

Case Studies and Research Findings

Several studies highlight the potential of oxadiazole derivatives:

  • Study on Structure-Activity Relationship (SAR) : A comprehensive review indicated that modifications on the oxadiazole scaffold significantly enhance cytotoxicity against malignant cells .
  • Clinical Implications : The ongoing research into these compounds suggests their potential as lead candidates for new anticancer drugs due to their ability to selectively target cancerous cells while sparing normal cells.

Q & A

Q. What are the established synthetic routes for 2-(4-chlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

Formation of the oxadiazole core : Cyclization of hydrazides with triethoxy-substituted benzoyl chloride under reflux conditions in anhydrous DMF, monitored by TLC for completion .

Acetamide coupling : Reacting the oxadiazole intermediate with 2-(4-chlorophenoxy)acetyl chloride in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., acetonitrile) at 60–80°C .

Purification : Recrystallization from ethanol or column chromatography for high purity (>95%) .

Q. Key optimization parameters :

  • Temperature control during cyclization to avoid decomposition.
  • Stoichiometric ratios of reagents (e.g., 1:1.2 for oxadiazole precursor to acetyl chloride) to maximize yield.
  • Solvent selection (e.g., DMF for solubility vs. acetonitrile for reactivity) .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological approach :

  • NMR spectroscopy : Confirm the presence of the triethoxy phenyl group (δ 1.2–1.4 ppm for ethoxy CH₃, δ 3.8–4.2 ppm for OCH₂) and oxadiazole protons (δ 8.1–8.3 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z 500.12) .
  • Elemental analysis : Ensure C, H, N, and Cl percentages align with calculated values (e.g., C: 57.8%, H: 5.2%, N: 11.2%, Cl: 7.1%) .

Q. What preliminary biological screening assays are recommended for this compound?

In vitro protocols :

  • Antimicrobial activity : Disk diffusion assays against S. aureus (Gram-positive) and E. coli (Gram-negative) at concentrations of 10–100 µg/mL, with ciprofloxacin as a positive control .
  • Cytotoxicity : MTT assays using HeLa or MCF-7 cancer cell lines (IC₅₀ determination) .
  • Enzyme inhibition : Screening against COX-2 or α-glucosidase at pH 7.4, 37°C, with spectrophotometric monitoring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

SAR design framework :

Core modifications : Compare analogs with varying oxadiazole substituents (e.g., triethoxy vs. dimethoxy phenyl) to assess electronic effects on enzyme binding .

Acetamide side-chain variations : Test derivatives with halogen substitutions (e.g., 4-fluoro vs. 4-chloro phenoxy) for enhanced lipophilicity and membrane permeability .

Bioisosteric replacements : Substitute the oxadiazole ring with thiadiazole or triazole moieties to evaluate metabolic stability .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

Case study : If in vitro IC₅₀ values (e.g., 10 µM) do not translate to in vivo tumor reduction in xenograft models:

Pharmacokinetic profiling : Measure plasma half-life (t₁/₂), bioavailability (F%), and tissue distribution via LC-MS/MS .

Metabolite identification : Incubate the compound with liver microsomes to detect de-ethylated or oxidized metabolites that may reduce activity .

Formulation optimization : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and target delivery .

Q. What mechanistic pathways are hypothesized for its anticancer activity?

Proposed pathways :

  • Apoptosis induction : Caspase-3/7 activation confirmed via fluorometric assays in treated cells .
  • Topoisomerase inhibition : DNA relaxation assays using supercoiled plasmid DNA and ethidium bromide staining .
  • Reactive oxygen species (ROS) generation : Flow cytometry with DCFH-DA staining to quantify ROS levels .

Q. Validation steps :

  • Western blotting : Measure Bcl-2/Bax ratio and PARP cleavage .
  • Molecular docking : Simulate binding to topoisomerase II active sites (PDB ID: 1ZXM) using AutoDock Vina .

Q. How can toxicity studies be structured to balance efficacy and safety?

In vivo protocol :

  • Acute toxicity : Administer 50–500 mg/kg orally to Wistar rats (n=6/group) over 14 days, monitoring body weight, organ histopathology, and serum ALT/AST levels .
  • Genotoxicity : Comet assay on peripheral blood lymphocytes to detect DNA strand breaks .
  • Cardiotoxicity screening : Patch-clamp assays on hERG channels to assess arrhythmia risk .

Q. Mitigation strategies :

  • Prodrug design : Introduce ester linkages to reduce off-target effects .
  • Dose fractionation : Split daily doses to maintain efficacy while lowering peak plasma concentrations .

Q. What computational tools are recommended for predicting physicochemical properties?

Toolkit :

  • LogP prediction : Use MarvinSketch (ChemAxon) or ACD/Labs to estimate partition coefficients .
  • Solubility : Employ SwissADME or QikProp for aqueous solubility (mg/mL) .
  • ADMET profiling : Utilize ADMETlab 2.0 for toxicity endpoints (e.g., AMES mutagenicity, hepatotoxicity) .

Validation : Cross-reference computational results with experimental HPLC retention times and shake-flask solubility tests .

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